N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2,5-dichlorobenzamide
Description
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-2,5-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O3S/c1-11-15(9-24)21(25-20(26)14-8-13(22)3-4-16(14)23)29-19(11)7-12-2-5-17-18(6-12)28-10-27-17/h2-6,8H,7,10H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMCQHGNZXPBOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=C(C=CC(=C2)Cl)Cl)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target various cancer cell lines.
Biochemical Pathways
It’s plausible that the compound could affect pathways related to cell cycle regulation and apoptosis, given its reported effects on cell cycle arrest and induction of apoptosis.
Result of Action
The compound’s action results in potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cells lines. This suggests that the compound has a significant molecular and cellular effect, potentially making it a promising candidate for further development as an antitumor agent.
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2,5-dichlorobenzamide is a complex organic compound notable for its unique structural components, which include a benzo[d][1,3]dioxole moiety and a thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include anticancer, antimicrobial, and anti-inflammatory effects.
Structural Characteristics
The compound's structure can be broken down as follows:
- Benzo[d][1,3]dioxole moiety : Known for its presence in various natural products and pharmaceuticals, this component contributes to the compound's potential biological activity.
- Thiophene ring : Associated with various pharmacological effects, including antioxidant and anticancer activities.
- Dichlorobenzamide group : The presence of chlorine atoms may enhance the lipophilicity and biological activity of the compound.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C23H18Cl2N2O3S |
| Molecular Weight | 442.37 g/mol |
Anticancer Properties
Research indicates that compounds with similar structural features have shown significant anticancer activities. For instance, derivatives of benzo[d][1,3]dioxole have been evaluated for their effects on various cancer cell lines. In studies involving related compounds:
- Inhibition of Cell Proliferation : Compounds with benzo[d][1,3]dioxole moieties have demonstrated potent growth inhibitory effects against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cells.
- Mechanism of Action : The anticancer activity is often linked to the modulation of reactive oxygen species (ROS) levels, which can induce apoptosis in tumor cells. For example, certain derivatives have been shown to increase superoxide dismutase activity while decreasing catalase activity, leading to enhanced oxidative stress in cancer cells.
Antimicrobial Activity
The presence of the thiophene ring in this compound suggests potential antimicrobial properties. Compounds with similar structures have been reported to exhibit:
- Broad-spectrum Antimicrobial Effects : Studies have indicated that thiophene-containing compounds can inhibit the growth of various bacterial strains.
Anti-inflammatory Effects
The compound's structure may also confer anti-inflammatory properties. Compounds containing benzo[d][1,3]dioxole derivatives have been reported to exhibit:
- Inhibition of Pro-inflammatory Cytokines : Certain analogs have shown the ability to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
-
Study on Anticancer Activity :
- A series of benzimidazole derivatives were synthesized and evaluated for their cytotoxic effects against MCF-7 cells. Some derivatives showed over 90% inhibition compared to control treatments.
- Reactive oxygen species were implicated in mediating cell death through apoptosis pathways.
-
Antimicrobial Evaluation :
- Thiophene derivatives were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays.
-
Anti-inflammatory Assessment :
- In vivo studies demonstrated that compounds with similar structures could significantly reduce paw edema in rat models induced by carrageenan.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemicals ()
- Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) : Shares a benzamide backbone but lacks the thiophene and benzo[d][1,3]dioxole groups. Its ethoxymethoxy substituent enhances solubility, whereas the dichlorophenyl group in the target compound may improve lipophilicity and membrane penetration .
- Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide): Contains a pyridine ring instead of thiophene, with fluorine substituents for increased herbicidal activity. The absence of a benzo[d][1,3]dioxole group reduces steric hindrance compared to the target compound .
Pharmaceutical Analogues ()
- Compound 55 (1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-chloro-4-methoxybenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide) : Features a thiazole ring and cyclopropanecarboxamide group. The benzo[d][1,3]dioxole moiety is conserved, but the 3-chloro-4-methoxybenzoyl substituent may alter target selectivity compared to the dichlorobenzamide in the target compound .
Key Research Findings and Limitations
- Structural Flexibility : The benzo[d][1,3]dioxole-thiophene scaffold in the target compound allows for modular substitution, enabling tuning of electronic and steric properties for specific targets .
- Synthetic Challenges : Instability of intermediates (e.g., diamines in ) may necessitate in-situ use, as seen in related benzamide syntheses .
- Knowledge Gaps: No direct biological data or crystallographic information (e.g., Mercury CSD analysis in ) are available for the target compound, limiting mechanistic insights .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2,5-dichlorobenzamide, and how can reaction yields be improved?
- Methodology : Multi-step synthesis typically involves coupling benzo[d][1,3]dioxole derivatives with thiophene intermediates. Key steps include:
- Thiophene core formation : Use cyano and methyl substituents to stabilize the thiophene ring during cyclization .
- Amide bond formation : Employ coupling agents like EDC/HOBt or chloroacetyl chloride with triethylamine as a base in solvents such as dioxane or DMF .
- Yield optimization : Adjust reaction time (12–24 hrs), temperature (20–80°C), and solvent polarity (DMF for polar intermediates) .
- Data Table :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Cyclization | Knoevenagel condensation, 60°C | 45–60% |
| Amidation | Chloroacetyl chloride, Et₃N, DMF | 70–85% |
Q. How is the compound characterized for purity and structural confirmation?
- Methodology :
- Chromatography : Use TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) for purity assessment .
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (DMSO-d₆ or CDCl₃), FT-IR (amide C=O stretch ~1650 cm⁻¹), and HRMS (ESI+ mode) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., anticonvulsant vs. anticancer) across structurally similar compounds?
- Methodology :
- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., replace benzo[d][1,3]dioxole with phenyl or thiadiazole) and compare bioassay results .
- Target profiling : Use kinase inhibition assays or receptor-binding studies to identify off-target interactions .
- Data Table :
| Compound Modification | Observed Activity | Reference |
|---|---|---|
| Benzo[d][1,3]dioxole | Anticonvulsant (ED₅₀ = 15 mg/kg) | |
| Thiadiazole substitution | Anticancer (IC₅₀ = 8 µM) |
Q. How do computational models predict the compound’s pharmacokinetics, and what experimental validation is required?
- Methodology :
- In silico modeling : Use SwissADME or pkCSM to predict logP (2.1–3.5), BBB permeability (low), and CYP450 inhibition .
- Validation : Conduct in vitro metabolic stability assays (microsomal incubation) and in vivo PK studies (rodent plasma half-life measurement) .
Q. What are the key challenges in scaling up synthesis without compromising bioactivity?
- Methodology :
- Process optimization : Replace hazardous solvents (e.g., DMF with THF) and reduce chromatographic purification via crystallization .
- Stability testing : Monitor degradation under stress conditions (heat, light, pH) using accelerated stability protocols .
Contradiction Analysis & Mechanistic Insights
Q. Why do in vitro and in vivo bioassay results diverge for this compound?
- Methodology :
- Solubility adjustment : Use co-solvents (e.g., PEG-400) to enhance bioavailability in animal models .
- Metabolite profiling : Identify active/inactive metabolites via LC-MS/MS after hepatic microsome incubation .
Q. How do electronic effects of substituents (e.g., cyano vs. methyl) influence reactivity in downstream derivatization?
- Methodology :
- DFT calculations : Analyze electron-withdrawing (cyano) vs. electron-donating (methyl) effects on electrophilic aromatic substitution .
- Experimental validation : Compare reaction rates in nitration or halogenation reactions .
Analytical & Biological Challenges
Q. What advanced techniques address low solubility in biological assays?
- Methodology :
- Nanoformulation : Prepare liposomal or polymeric nanoparticles (50–200 nm) using solvent evaporation .
- Co-crystallization : Screen with succinic acid or cyclodextrins to improve aqueous solubility .
Q. How is the compound’s biological target identified, and what orthogonal assays confirm specificity?
- Methodology :
- Chemoproteomics : Use affinity-based probes (biotinylated derivatives) for pull-down assays and MS-based target identification .
- CRISPR-Cas9 knockout : Validate target relevance in cell lines with gene-edited receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
